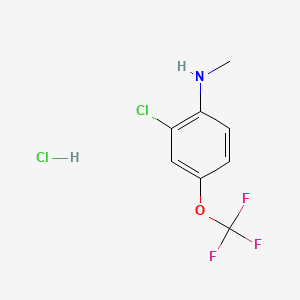![molecular formula C14H19NO2 B13537354 6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13537354.png)
6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’,7’-Dimethoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of methoxy groups and the isoquinoline core in its structure makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-dimethoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] typically involves multiple steps. One common method starts with the reaction of ethyl 6’,7’-dimethoxy-3’H-spiro[isoquinoline-1,4’-cyclopentane]-1’-carboxylate with ammonia and isopropylamine. This reaction produces dihydroisoquinoline carboxamides, which are then reduced using sodium borohydride (NaBH4) to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6’,7’-Dimethoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions, such as those involving sodium borohydride, are commonly used in its synthesis.
Substitution: The methoxy groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is frequently used for reduction reactions.
Substitution: Nucleophiles such as ammonia and isopropylamine are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxamides and other substituted isoquinolines .
Scientific Research Applications
6’,7’-Dimethoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential biological activities, including antibacterial and antitumor properties.
Medicine: The compound’s structure is similar to that of certain alkaloids, making it a subject of interest in medicinal chemistry for developing new drugs.
Mechanism of Action
The mechanism of action of 6’,7’-dimethoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and isoquinoline core allow it to bind to specific enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antibacterial or antitumor activities .
Comparison with Similar Compounds
Similar Compounds
- 6’,7’-Dimethoxy-2’,3’-dihydro-1’H-spiro[isoquinoline-1,4’-cyclopentane]
- 6’,7’-Dimethoxy-3’,4’-dihydroisoquinoline
Uniqueness
6’,7’-Dimethoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] is unique due to its spiro linkage and the presence of methoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
6,7-dimethoxyspiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane] |
InChI |
InChI=1S/C14H19NO2/c1-16-12-8-10-4-7-15-14(5-3-6-14)11(10)9-13(12)17-2/h8-9,15H,3-7H2,1-2H3 |
InChI Key |
QIGRQDOJLQUIBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC23CCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13537279.png)
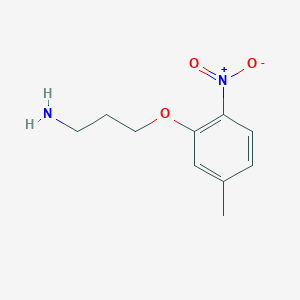
![6-[(3S)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13537289.png)
![2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13537296.png)
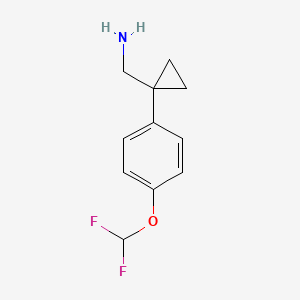
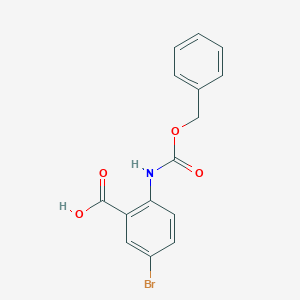
![1-{3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanaminedihydrochloride](/img/structure/B13537311.png)
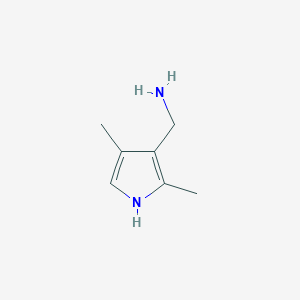
![1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13537342.png)
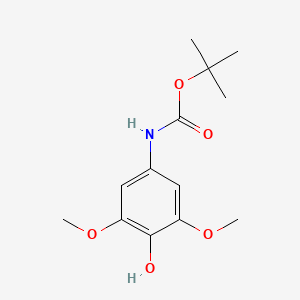
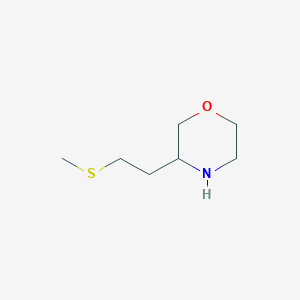
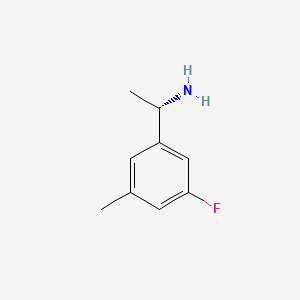
![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)
